molecular formula C10H17N3O B12113257 2-amino-4-methyl-5-pentyl-1H-pyrimidin-6-one CAS No. 4038-46-4

2-amino-4-methyl-5-pentyl-1H-pyrimidin-6-one

Cat. No.: B12113257
CAS No.: 4038-46-4
M. Wt: 195.26 g/mol
InChI Key: BPDJRKXCFYRFCN-UHFFFAOYSA-N
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Description

2-amino-4-methyl-5-pentyl-1H-pyrimidin-6-one is a pyrimidine derivative with the molecular formula C10H17N3O. This compound is known for its unique structure, which includes an amino group at position 2, a methyl group at position 4, and a pentyl group at position 5 on the pyrimidine ring. It has a molecular weight of 195.261 g/mol and is characterized by its density of 1.17 g/cm³ and boiling point of 317.5°C at 760 mmHg .

Preparation Methods

The synthesis of 2-amino-4-methyl-5-pentyl-1H-pyrimidin-6-one typically involves several steps. One common method starts with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-amino-4-methyl-5-pentyl-1H-pyrimidin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antitrypanosomal and antiplasmodial activities, showing promising results against Trypanosoma brucei rhodesiense and Plasmodium falciparum . In medicine, it is being explored for its potential therapeutic effects, including its role as an inhibitor of certain enzymes. In industry, it is used in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-amino-4-methyl-5-pentyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes involved in metabolic pathways, thereby disrupting the normal function of cells. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

2-amino-4-methyl-5-pentyl-1H-pyrimidin-6-one can be compared with other pyrimidine derivatives such as 2-amino-6-methyl-4-pyrimidinol and 2-amino-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one. These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical properties and biological activities.

Properties

CAS No.

4038-46-4

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2-amino-4-methyl-5-pentyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H17N3O/c1-3-4-5-6-8-7(2)12-10(11)13-9(8)14/h3-6H2,1-2H3,(H3,11,12,13,14)

InChI Key

BPDJRKXCFYRFCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=C(NC1=O)N)C

Origin of Product

United States

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